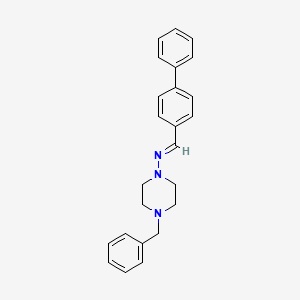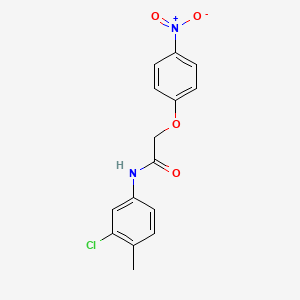![molecular formula C10H12N4O2S B5540420 N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)urea](/img/structure/B5540420.png)
N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)urea, also known as TPU-006, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. TPU-006 is a small molecule inhibitor that targets the interaction between amyloid-beta and the receptor for advanced glycation end products (RAGE), which is involved in the pathogenesis of Alzheimer's disease.
Applications De Recherche Scientifique
Antiproliferative Activity and Molecular Docking Study
The synthesis and characterization of related compounds have been studied for their antiproliferative activity against different cancer cell lines. For example, compounds synthesized from similar processes have shown promising anticancer activity against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines through molecular docking studies that suggest potential inhibitory activities against specific targets (Huang et al., 2020).
Potent and Selective Inhibitors
Another research direction involves the development of potent and selective inhibitors for specific receptors or enzymes. A novel series of compounds, including N-aryl-N'-pyrimidin-4-yl ureas, have been optimized to afford potent inhibitors for the fibroblast growth factor receptor tyrosine kinases, demonstrating significant antitumor activity in specific cancer models (Guagnano et al., 2011).
Synthesis and Chemical Structure Analysis
Research on the synthesis of oligomeric and macrocyclic ureas based on similar structural frameworks has explored the conversion processes and structural analysis through methods like density functional theory (DFT) and X-ray diffraction. These studies contribute to understanding the chemical properties and potential applications of these compounds in materials science and supramolecular chemistry (Gube et al., 2012).
Urea Derivatives in Plant Biology
Urea derivatives, including compounds with similar structures, have been identified for their cytokinin-like activity, which can regulate cell division and differentiation in plants. These synthetic compounds often exhibit activities that exceed those of natural adenine compounds, with specific urea derivatives enhancing adventitious root formation. This research highlights the potential agricultural applications of these compounds in enhancing plant growth and productivity (Ricci & Bertoletti, 2009).
Receptor for Urea Recognition
In the field of chemical sensing, 2,6-bis(2-benzimidazolyl)pyridine has been used as a neutral receptor for urea recognition, forming highly stable supramolecular complexes. This research demonstrates the compound's utility in designing receptors for chemical and biological recognition, suggesting its potential in developing sensors and diagnostic tools (Chetia & Iyer, 2006).
Propriétés
IUPAC Name |
(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-4-5(2)17-8-7(4)9(15)14(6(3)12-8)13-10(11)16/h1-3H3,(H3,11,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCHGGGYEVLZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)C)NC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5540347.png)
![N~1~,N~1~-dimethyl-N~2~-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5540354.png)
![6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5540357.png)
![(1S*,5R*)-3-benzoyl-N-benzyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5540363.png)
![9-ethyl-4-hydroxy-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5540364.png)





![4-[(4-methoxyphenyl)amino]-3-nitro-N-(1-phenylethyl)benzamide](/img/structure/B5540425.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylacetamide](/img/structure/B5540437.png)
![methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540441.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5540461.png)